molecular formula C15H15NO4S B12482153 (2R)-2-(N-phenylbenzenesulfonamido)propanoic acid

(2R)-2-(N-phenylbenzenesulfonamido)propanoic acid

Cat. No.: B12482153
M. Wt: 305.4 g/mol
InChI Key: ICJJOYMQPVKAGW-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenyl-N-(phenylsulfonyl)-D-alanine is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a phenyl group attached to the nitrogen atom and a phenylsulfonyl group attached to the D-alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-N-(phenylsulfonyl)-D-alanine typically involves the reaction of D-alanine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general procedure involves:

Industrial Production Methods

Industrial production of N-Phenyl-N-(phenylsulfonyl)-D-alanine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-N-(phenylsulfonyl)-D-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Phenyl-N-(phenylsulfonyl)-D-alanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Phenyl-N-(phenylsulfonyl)-D-alanine involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Phenyl-N-(phenylsulfonyl)-D-alanine is unique due to its specific combination of a phenyl group and a phenylsulfonyl group attached to the D-alanine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

IUPAC Name

(2R)-2-[N-(benzenesulfonyl)anilino]propanoic acid

InChI

InChI=1S/C15H15NO4S/c1-12(15(17)18)16(13-8-4-2-5-9-13)21(19,20)14-10-6-3-7-11-14/h2-12H,1H3,(H,17,18)/t12-/m1/s1

InChI Key

ICJJOYMQPVKAGW-GFCCVEGCSA-N

Isomeric SMILES

C[C@H](C(=O)O)N(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CC(C(=O)O)N(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.